N-Allyldibutylamine N-Allyldibutylamine
Brand Name: Vulcanchem
CAS No.: 53826-28-1
VCID: VC20820906
InChI: InChI=1S/C11H23N/c1-4-7-10-12(9-6-3)11-8-5-2/h6H,3-5,7-11H2,1-2H3
SMILES: CCCCN(CCCC)CC=C
Molecular Formula: C11H23N
Molecular Weight: 169.31 g/mol

N-Allyldibutylamine

CAS No.: 53826-28-1

Cat. No.: VC20820906

Molecular Formula: C11H23N

Molecular Weight: 169.31 g/mol

* For research use only. Not for human or veterinary use.

N-Allyldibutylamine - 53826-28-1

Specification

CAS No. 53826-28-1
Molecular Formula C11H23N
Molecular Weight 169.31 g/mol
IUPAC Name N-butyl-N-prop-2-enylbutan-1-amine
Standard InChI InChI=1S/C11H23N/c1-4-7-10-12(9-6-3)11-8-5-2/h6H,3-5,7-11H2,1-2H3
Standard InChI Key XXKFHYIDWHPLHG-UHFFFAOYSA-N
SMILES CCCCN(CCCC)CC=C
Canonical SMILES CCCCN(CCCC)CC=C

Introduction

Structural Characteristics

N-Allyldibutylamine (C₁₁H₂₃N) is structurally defined as a tertiary amine containing one allyl group (CH₂=CH-CH₂-) and two butyl groups (-C₄H₉) bonded to a central nitrogen atom. Unlike its structural relative N-allyl-n-tert-butylamine (C₇H₁₅N), which contains a tert-butyl group, N-Allyldibutylamine features two linear butyl chains . The presence of the allyl group introduces unsaturation into the molecule, contributing to its chemical reactivity profile.

Physical Properties

While specific physical property data for N-Allyldibutylamine is limited in the provided sources, its properties can be inferred from structurally related compounds. Similar tertiary amines typically present as colorless to pale yellow liquids with characteristic amine odors. Based on structural analogs, N-Allyldibutylamine would likely have:

  • Molecular Weight: 169.31 g/mol

  • Physical State: Liquid at room temperature

  • Solubility: Limited solubility in water, but good solubility in organic solvents such as alcohols, ethers, and hydrocarbons

By comparison, the related compound allyl-n-butyl-amine has a molecular weight of 113.20 g/mol and demonstrates specific gas chromatographic behavior with a Kovats' retention index of 837 on a non-polar Apiezon L column at 100°C .

Spectroscopic Identification

The structural identification of N-Allyldibutylamine would typically employ several spectroscopic techniques similar to those used for related amine compounds:

Spectroscopic MethodExpected Characteristic Features
Mass SpectrometryMolecular ion peak at m/z 169, fragmentation patterns showing loss of butyl and allyl groups
¹H NMRSignals for allyl protons (5-6 ppm for vinyl, 3-4 ppm for allylic CH₂), butyl chain protons (0.8-1.5 ppm)
¹³C NMRDistinctive carbon signals for the allyl group (115-140 ppm for unsaturated carbons) and butyl groups (10-35 ppm)
IR SpectroscopyC-N stretching (1020-1220 cm⁻¹), C=C stretching (1620-1680 cm⁻¹), C-H stretching (2850-3000 cm⁻¹)

Similar characterization approaches have been employed for other amine-based surfactants as mentioned in search result , where electrospray ionization mass spectrometry and ¹H nuclear magnetic resonance were used for structural confirmation.

Chemical Properties and Reactivity

Basic Properties

As a tertiary amine, N-Allyldibutylamine would display chemical behaviors typical of this functional group. It would act as a weak base in aqueous solutions, forming salts with acids. The nitrogen atom possesses a lone pair of electrons that contributes to its nucleophilic character, enabling reactions with electrophilic species .

The presence of the allyl group introduces additional reactivity beyond that of simple aliphatic tertiary amines. The carbon-carbon double bond can participate in addition reactions, polymerization, and oxidation processes.

Reactivity Patterns

N-Allyldibutylamine would exhibit several key reaction patterns:

  • N-Dealkylation Reactions: Like other tertiary amines, N-Allyldibutylamine can undergo N-dealkylation processes. Research indicates that the cleavage of C-N bonds follows the relative ease order of methine > methylene > methyl. This suggests that the allyl group might be preferentially cleaved over the butyl groups in certain dealkylation conditions .

  • Addition Reactions: The allyl group's unsaturation allows for addition reactions. Similar to reactions documented with nitrogen-centered radicals, the double bond can participate in halogenation, hydrogenation, and other addition processes .

  • Oxidation: The tertiary amine functionality can undergo oxidation to form amine oxides, similar to the process described for N,N-dimethyl-N-dodecyl polyoxyethylene amine .

  • Metal Coordination: The nitrogen lone pair enables coordination with transition metals, potentially forming complexes similar to those observed in palladium-catalyzed reactions of tertiary amines .

Stability Considerations

N-Allyldibutylamine would likely demonstrate:

  • Sensitivity to oxidizing agents

  • Potential incompatibility with strong acids leading to salt formation

  • Possible reactivity with metals such as aluminum, copper, and copper alloys, similar to butylamine

  • Stability concerns under prolonged exposure to heat or light due to the reactive allyl group

Synthesis Methods

Direct Alkylation Pathways

The synthesis of N-Allyldibutylamine could be accomplished through several routes, drawing from established methods for preparing tertiary amines:

  • Sequential Alkylation: Starting from dibutylamine and reacting with an allyl halide (typically allyl bromide or allyl chloride) in the presence of a base such as potassium carbonate or sodium hydroxide.

  • Reductive Amination: Reaction of dibutylamine with acrolein followed by reduction using sodium cyanoborohydride or similar reducing agents.

The reaction could be represented as:

(C₄H₉)₂NH + CH₂=CH-CH₂X → (C₄H₉)₂N-CH₂CH=CH₂ + HX

Where X represents a leaving group such as Br or Cl.

Alternative Synthetic Approaches

Additional synthetic pathways might include:

  • Gabriel synthesis modification, starting from N-dibutyl phthalimide

  • Reduction of corresponding amides

  • Transalkylation reactions using other tertiary amines

Applications and Utilization

Industrial Applications

Based on the properties of related amine compounds, N-Allyldibutylamine could potentially find applications in:

  • Catalysis: As a ligand in metal-catalyzed reactions, particularly those involving palladium as described in the literature for similar tertiary amines .

  • Surfactant Chemistry: The hydrophobic butyl chains combined with the polar amine functionality could confer surface-active properties, similar to other amine-based surfactants .

  • Chemical Intermediates: Serving as a building block in the synthesis of more complex molecules, particularly those requiring controlled introduction of the allyl functionality.

Synthetic Utility

The distinctive structural features of N-Allyldibutylamine make it potentially valuable in organic synthesis:

Structural FeatureSynthetic Utility
Tertiary amineNucleophilic catalysis, coordination chemistry, base-mediated reactions
Allyl groupOlefin metathesis, cycloadditions, radical chemistry
Butyl chainsProviding hydrophobicity, steric effects in reaction control

Related Compounds and Comparative Analysis

Structural Analogs

Several structurally related compounds provide insight into the potential properties and behaviors of N-Allyldibutylamine:

  • N-allyl-n-tert-butylamine (C₇H₁₅N): A secondary amine with one allyl group and one tert-butyl group. Its molecular structure has been well-characterized with a molecular formula of C₇H₁₅N and SMILES notation of CC(C)(C)NCC=C .

  • Butylamine (C₄H₁₁N): A primary amine that represents one of the constituent groups in N-Allyldibutylamine. It is described as a colorless to yellow liquid with high flammability and stability concerns with oxidizing agents and certain metals .

  • Allyl-n-butyl-amine (C₇H₁₅N): A secondary amine with documented gas chromatographic properties, including a Kovats' retention index of 837 under specific conditions .

Comparative Physical Properties

A comparative analysis of physical properties between N-Allyldibutylamine and related compounds provides context for understanding its behavior:

CompoundMolecular FormulaMolecular Weight (g/mol)Physical StateNotable Properties
N-AllyldibutylamineC₁₁H₂₃N169.31Liquid (predicted)Tertiary amine with unsaturation
N-allyl-n-tert-butylamineC₇H₁₅N113.20LiquidSecondary amine, documented CCS values
ButylamineC₄H₁₁N73.14LiquidMelting point −49°C, boiling point 78°C
Allyl-n-butyl-amineC₇H₁₅N113.20LiquidKovats' RI 837 (100°C, Apiezon L)

Reactivity Comparison

The reactivity patterns of N-Allyldibutylamine can be compared with related compounds:

  • N-Dealkylation: Tertiary amines like N-Allyldibutylamine typically undergo N-dealkylation more readily than secondary amines, with the cleavage preference following methine > methylene > methyl ordering .

  • Oxidative Stability: The presence of the allyl group likely makes N-Allyldibutylamine more susceptible to oxidation compared to fully saturated tertiary amines.

  • Nucleophilicity: As a tertiary amine, N-Allyldibutylamine would generally exhibit lower nucleophilicity at the nitrogen center compared to primary or secondary amines due to steric hindrance from the three substituents.

Analytical Methods and Characterization

Chromatographic Analysis

Gas chromatography represents an important analytical technique for compounds like N-Allyldibutylamine. The related compound allyl-n-butyl-amine has a documented Kovats' retention index of 837 on a non-polar column , which provides a reference point for predicting the chromatographic behavior of N-Allyldibutylamine.

Suitable conditions for gas chromatographic analysis might include:

ParameterRecommended Specification
Column TypeNon-polar (e.g., DB-5, HP-5MS)
Temperature ProgramInitial: 60°C, Ramp: 10°C/min to 250°C
Carrier GasHelium or nitrogen
DetectorFID or MS
Injection ModeSplit (10:1 ratio)

Mass Spectrometric Fragmentation

The mass spectrometric analysis of N-Allyldibutylamine would likely reveal characteristic fragmentation patterns, including:

  • Molecular ion peak at m/z 169

  • Loss of butyl group (m/z 112)

  • Loss of allyl group (m/z 128)

  • Sequential fragmentation of the alkyl chains

Such fragmentation patterns would be comparable to those observed for other tertiary amines, with adjustments for the specific structural features of N-Allyldibutylamine.

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